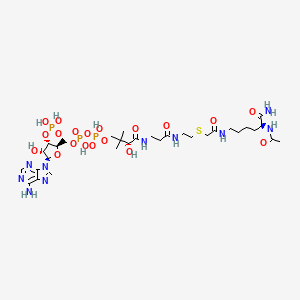

Ac-Lys(CoA)-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H53N10O19P3S |

|---|---|

Molecular Weight |

994.8 g/mol |

IUPAC Name |

[[(3R)-4-[[3-[2-[2-[[(5S)-5-acetamido-6-amino-6-oxohexyl]amino]-2-oxoethyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C31H53N10O19P3S/c1-17(42)40-18(27(33)47)6-4-5-8-34-21(44)13-64-11-10-35-20(43)7-9-36-29(48)25(46)31(2,3)14-57-63(54,55)60-62(52,53)56-12-19-24(59-61(49,50)51)23(45)30(58-19)41-16-39-22-26(32)37-15-38-28(22)41/h15-16,18-19,23-25,30,45-46H,4-14H2,1-3H3,(H2,33,47)(H,34,44)(H,35,43)(H,36,48)(H,40,42)(H,52,53)(H,54,55)(H2,32,37,38)(H2,49,50,51)/t18-,19+,23+,24+,25-,30+/m0/s1 |

InChI Key |

YGZKIOPJGFQDSR-QGSWMBNESA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCNC(=O)CSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(=O)N |

Canonical SMILES |

CC(=O)NC(CCCCNC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Orchestration of Gene Expression: A Technical Guide to the Mechanism of Lysine Acetylation by p300/CBP

For Researchers, Scientists, and Drug Development Professionals

Abstract

The paralogous proteins p300 and CREB-binding protein (CBP) are master regulators of gene expression, functioning as histone acetyltransferases (HATs) that catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone and non-histone proteins. This post-translational modification plays a pivotal role in chromatin remodeling, transcriptional activation, and the regulation of numerous cellular processes. Dysregulation of p300/CBP activity is implicated in a range of diseases, including cancer, making these enzymes critical targets for therapeutic development. This in-depth technical guide elucidates the core mechanism of lysine acetylation by p300/CBP, detailing the catalytic process, substrate recognition, and intricate regulatory networks. It provides a comprehensive overview of the quantitative kinetic and binding parameters, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.

The Catalytic Engine: Mechanism of Acetylation

The histone acetyltransferase (HAT) activity of p300/CBP is central to its function as a transcriptional co-activator.[1] The catalytic mechanism is a subject of ongoing research, with significant evidence pointing towards a "hit-and-run" or Theorell-Chance kinetic model.[2][3] This model is distinct from the ternary complex mechanism utilized by other HAT families.[3]

In the Theorell-Chance mechanism, acetyl-CoA binds to the enzyme first, forming a stable binary complex.[3] The histone or non-histone protein substrate then transiently interacts with the enzyme surface, allowing the target lysine residue to enter the active site. Following the rapid transfer of the acetyl group, the acetylated protein is immediately released, without the formation of a stable ternary enzyme-substrate complex.

Key residues within the HAT domain are crucial for catalysis. Structural and mutational analyses have identified a conserved tyrosine and tryptophan residue as playing critical roles. The tyrosine likely functions as a general acid to protonate the CoA leaving group, while the tryptophan is thought to help orient the substrate lysine for nucleophilic attack on the acetyl group of acetyl-CoA.

The HAT domain itself is a structurally conserved core for acetyl-CoA binding, but it is flanked by regions that are important for substrate recognition and regulation. The overall structure of the p300 HAT domain consists of a central β-sheet surrounded by α-helices.

dot

Caption: The "Hit-and-Run" (Theorell-Chance) catalytic mechanism of p300/CBP.

Substrate Recognition and Specificity

p300 and CBP are known to acetylate all four core histones (H2A, H2B, H3, and H4) as well as a vast array of non-histone proteins, including transcription factors and other nuclear proteins. This broad substrate specificity is a hallmark of the p300/CBP family.

Several domains outside of the catalytic HAT core contribute to substrate recognition and the regulation of HAT activity. These include:

-

Bromodomain: This domain recognizes and binds to acetylated lysine residues, potentially tethering p300/CBP to chromatin regions that are already acetylated, thereby propagating the acetylation mark.

-

RING Domain: The RING domain can negatively regulate HAT activity by sterically hindering access to the active site.

-

TAZ (Transcriptional Adapter Zinc-binding) Domains (TAZ1 and TAZ2): These cysteine-histidine-rich domains are critical for protein-protein interactions, mediating the recruitment of p300/CBP to specific gene promoters through interactions with transcription factors. The TAZ2 domain has also been shown to be important for directing acetylation towards H3K27.

-

Other Domains: The KIX, IBiD, and other domains also serve as platforms for interaction with a multitude of cellular proteins, further dictating the localization and substrate specificity of p300/CBP.

While often treated as functionally redundant, p300 and CBP exhibit distinct substrate specificities, particularly under varying concentrations of acetyl-CoA or histone substrates. For instance, with limiting histone H3, p300 displays significantly higher specificity for H3K14 and H3K18 compared to CBP. Conversely, with a limiting tetramer substrate, CBP shows higher specificity, especially at H3K18.

dot

Caption: Domain architecture of p300/CBP and its interactions with substrates.

Regulation of p300/CBP Activity

The acetyltransferase activity of p300/CBP is tightly regulated through a variety of mechanisms, including post-translational modifications (PTMs) and protein-protein interactions.

3.1. Post-Translational Modifications

-

Autoacetylation: p300/CBP undergoes intermolecular autoacetylation within a regulatory loop in the HAT domain. This modification is crucial for stimulating its catalytic activity.

-

Phosphorylation: Phosphorylation at multiple sites by various kinases can either positively or negatively regulate p300/CBP's HAT activity and its interactions with other proteins.

-

Other Modifications: Ubiquitination and SUMOylation have also been shown to modulate p300/CBP function.

3.2. Protein-Protein Interactions

The interaction of p300/CBP with a vast network of proteins is a primary mode of its regulation. The recruitment to specific genomic loci by transcription factors is a key determinant of its local activity. Furthermore, interactions with other co-activators and co-repressors can fine-tune its enzymatic function.

dot

Caption: Regulatory inputs modulating p300/CBP acetyltransferase activity.

Quantitative Data

The following tables summarize the kinetic parameters for p300 and CBP with various substrates. These values provide a quantitative basis for understanding their enzymatic efficiency and substrate preference.

Table 1: Steady-State Kinetic Parameters for p300 and CBP with Histone H3

| Enzyme | Substrate | Site | kcat (x 10⁻³ s⁻¹) | Km (μM) | kcat/Km (M⁻¹s⁻¹) |

| p300 | H3 | K14 | 1.8 ± 0.2 | 2.0 ± 0.5 | 900 |

| K18 | 1.5 ± 0.1 | 1.8 ± 0.3 | 833 | ||

| K23 | 0.9 ± 0.1 | 2.5 ± 0.6 | 360 | ||

| CBP | H3 | K18 | 5.0 ± 0.5 | 1.5 ± 0.3 | 3333 |

| K23 | 2.8 ± 0.3 | 2.0 ± 0.4 | 1400 |

Conditions: Limiting Histone H3 concentration.

Table 2: Steady-State Kinetic Parameters for p300 and CBP with Histone H3/H4 Tetramer

| Enzyme | Substrate | Site | kcat (x 10⁻³ s⁻¹) | Km (μM) | kcat/Km (M⁻¹s⁻¹) |

| p300 | H3/H4 | H4K16 | 10.0 ± 1.2 | 5.0 ± 1.0 | 2000 |

| CBP | H3/H4 | H3K18 | 30.0 ± 3.5 | 0.5 ± 0.1 | 60000 |

Conditions: Limiting Histone H3/H4 tetramer concentration.

Table 3: Kinetic Parameters for Acetyl-CoA

| Enzyme | Substrate | Km (μM) |

| p300 | Acetyl-CoA | 1 - 200 (varies by histone substrate) |

| CBP | Acetyl-CoA | 1 - 200 (varies by histone substrate) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of lysine acetylation by p300/CBP.

5.1. Expression and Purification of Recombinant p300/CBP HAT Domain

dot

Caption: Workflow for the expression and purification of the p300/CBP HAT domain.

Protocol:

-

Cloning: The cDNA encoding the HAT domain of human p300 or CBP is cloned into a suitable bacterial expression vector, such as pET-DUET, with an N-terminal polyhistidine tag for affinity purification.

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 18°C) overnight to enhance protein solubility.

-

Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 25 mM HEPES pH 7.5, 500 mM NaCl, 5 mM β-mercaptoethanol). Lysis is performed by sonication on ice.

-

Affinity Chromatography: The cleared lysate is applied to a Ni-NTA affinity column. The column is washed extensively, and the His-tagged protein is eluted with an imidazole gradient.

-

Proteolysis (Optional but recommended for structural studies): To remove flexible loops that can interfere with crystallization, limited proteolysis with an enzyme like trypsin can be performed.

-

Ion-Exchange Chromatography: The eluted protein is further purified by ion-exchange chromatography to separate it from contaminants and the protease.

-

Size-Exclusion Chromatography: The final purification step is size-exclusion chromatography to obtain a homogenous protein preparation.

-

Protein Characterization: The purity of the final protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer.

5.2. In Vitro Histone Acetyltransferase (HAT) Assay (Radioactive Filter-Binding Assay)

dot

Caption: Workflow for a radioactive in vitro HAT assay.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Purified recombinant p300/CBP enzyme (e.g., 10-50 nM).

-

Histone substrate (e.g., 10-100 µM of a histone peptide like H4 1-20, or 1-5 µM of full-length histones).

-

HAT assay buffer (e.g., 50 mM HEPES pH 7.9, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).

-

-

Reaction Initiation: Initiate the reaction by adding radiolabeled acetyl-CoA (e.g., [³H]acetyl-CoA or [¹⁴C]acetyl-CoA) to a final concentration of 1-50 µM.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Quenching and Spotting: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 paper discs multiple times (e.g., 3 x 5 minutes) in a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]acetyl-CoA.

-

Scintillation Counting: Place the dried P81 paper discs in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: The measured counts per minute (CPM) are proportional to the HAT activity.

5.3. Immunoprecipitation (IP) followed by HAT Assay

Protocol:

-

Cell Lysis: Lyse cells expressing endogenous or overexpressed p300/CBP in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation:

-

Pre-clear the cell lysate with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an antibody specific for p300 or CBP overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-protein complex.

-

-

Washing: Wash the immunoprecipitated beads several times with wash buffer to remove non-specific binding proteins.

-

HAT Assay: Resuspend the beads in HAT assay buffer and perform the in vitro HAT assay as described in section 5.2, using the immunoprecipitated p300/CBP as the enzyme source.

Conclusion and Future Directions

The intricate mechanism of lysine acetylation by p300/CBP underscores their central role in regulating the eukaryotic genome. Their unique "hit-and-run" catalytic mechanism, broad substrate specificity, and complex regulatory network provide multiple avenues for therapeutic intervention. The development of specific and potent inhibitors of p300/CBP is a promising strategy for the treatment of cancer and other diseases characterized by aberrant transcriptional programs. Future research will likely focus on further dissecting the specific roles of p300 and CBP, understanding the interplay of different post-translational modifications in regulating their activity, and developing next-generation therapeutics with improved specificity and efficacy. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of these critical enzymes and their role in health and disease.

References

Theorell-Chance Catalytic Mechanism in p300: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The E1A-associated protein p300 (also known as EP300 or KAT3B) is a crucial histone acetyltransferase (HAT) that plays a pivotal role in transcriptional regulation, cell cycle control, differentiation, and apoptosis. Its enzymatic activity, which involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone and non-histone proteins, is fundamental to its function as a transcriptional coactivator. Dysregulation of p300's catalytic activity has been implicated in a variety of diseases, including cancer, making it a significant target for therapeutic intervention.

Recent structural and biochemical studies have illuminated the catalytic mechanism of p300, favoring a Theorell-Chance model , often described as a "hit-and-run" mechanism. This is in contrast to earlier proposals of a Ping-Pong or a classic ternary complex mechanism. The Theorell-Chance mechanism is a specific type of ordered sequential Bi-Bi reaction where the release of the first product is the rate-limiting step and a stable ternary enzyme-substrate complex does not accumulate. In the context of p300, this implies a transient interaction of the histone substrate with the p300-acetyl-CoA binary complex.

This technical guide provides a comprehensive overview of the Theorell-Chance catalytic mechanism in p300, presenting quantitative kinetic data, detailed experimental protocols for studying its activity, and visualizations of the catalytic process and associated signaling pathways.

The Theorell-Chance Mechanism in p300

The catalytic cycle of p300 following the Theorell-Chance mechanism can be summarized as follows:

-

Binding of Acetyl-CoA: The catalytic cycle initiates with the binding of the first substrate, acetyl-CoA, to the p300 enzyme. This binding event is thought to induce a conformational change in p300, preparing it for the subsequent interaction with the histone substrate.

-

Transient Binding of Histone Substrate: The second substrate, a histone protein, then transiently associates with the p300-acetyl-CoA complex. This "hit-and-run" interaction is characterized by a weak and short-lived binding, where the target lysine residue of the histone enters the active site.

-

Acetyl Transfer: The acetyl group is then transferred from acetyl-CoA to the ε-amino group of the target lysine residue on the histone substrate.

-

Dissociation of Acetylated Histone: The first product, the acetylated histone, rapidly dissociates from the enzyme.

-

Dissociation of Coenzyme A: Finally, the second product, coenzyme A (CoA), is released from the enzyme, regenerating the free p300 enzyme, which can then initiate another catalytic cycle.

A key feature of this mechanism is that a stable ternary complex of p300-acetyl-CoA-histone does not accumulate to a significant concentration during the steady-state reaction.

Logical Relationship Diagram of the Theorell-Chance Mechanism

Caption: A diagram illustrating the ordered sequential Theorell-Chance catalytic mechanism of p300.

Quantitative Data on p300 Catalytic Activity

The following tables summarize the kinetic parameters for p300 with its substrates and inhibitors. The data has been compiled from various studies and presented here for easy comparison. It is important to note that kinetic parameters can vary depending on the specific assay conditions, substrate source, and form of the enzyme used (full-length vs. catalytic domain).

Table 1: Kinetic Parameters for p300 with Histone Substrates

| Histone Substrate (Lysine Site) | K1/2 (μM) | kcat (s-1) | Hill Coefficient (nH) | Reference |

| Histone H3 (K9) | 17.70 ± 3.53 | 4.99 ± 0.30 x 10-3 | 0.28 ± 0.06 | [1] |

| Histone H3 (K14) | 7.84 ± 0.20 | 12.53 ± 0.65 x 10-3 | 1.60 ± 0.09 | [1] |

| Histone H3 (K18) | 5.98 ± 0.17 | 47.06 ± 2.32 x 10-3 | 7.87 ± 0.45 | [1] |

| Histone H3 (K23) | 1.83 ± 0.04 | 1.25 ± 0.02 x 10-3 | 1.21 ± 0.04 | [1] |

| Histone H4 (K5) | 1.84 ± 0.08 | 1.84 ± 0.03 x 10-3 | 1.48 ± 0.08 | [1] |

| Histone H4 (K8) | 2.14 ± 0.10 | 1.34 ± 0.02 x 10-3 | 1.45 ± 0.09 | |

| Histone H4 (K12) | 1.86 ± 0.07 | 1.47 ± 0.02 x 10-3 | 1.48 ± 0.08 | |

| Histone H4 (K16) | 1.68 ± 0.24 | 1.05 ± 0.04 x 10-3 | 1.22 ± 0.20 |

Note: K1/2 is the substrate concentration at half-maximal velocity, used for enzymes exhibiting cooperative binding.

Table 2: Kinetic Parameters for p300 with Acetyl-CoA

| Substrate | Km (μM) | Reference |

| Acetyl-CoA | 8.5 ± 1.4 |

Table 3: Inhibition Constants (Ki) for p300 Inhibitors

| Inhibitor | Ki (nM) | Type of Inhibition vs. Acetyl-CoA | Type of Inhibition vs. Histone Substrate | Reference |

| C646 | 400 ± 60 | Competitive | Noncompetitive | |

| L002 | 1980 (IC50) | Not specified | Not specified |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of p300 catalytic activity and the screening of potential inhibitors. Below are protocols for commonly used assays.

Radioactive Filter Binding Assay for p300 HAT Activity

This assay measures the incorporation of radiolabeled acetyl groups from [3H]acetyl-CoA or [14C]acetyl-CoA into a histone peptide substrate.

Materials:

-

Recombinant p300 enzyme

-

Histone peptide substrate (e.g., H3 or H4 N-terminal peptide)

-

[3H]acetyl-CoA or [14C]acetyl-CoA

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA

-

Stop Solution: Glacial acetic acid

-

P81 phosphocellulose filter paper

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture in the assay buffer containing p300 enzyme and the histone peptide substrate.

-

Pre-incubate the mixture at 30°C for 5-10 minutes.

-

Initiate the reaction by adding [3H]acetyl-CoA or [14C]acetyl-CoA.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding glacial acetic acid.

-

Spot a portion of the reaction mixture onto a P81 phosphocellulose filter paper.

-

Wash the filter papers three times with 50 mM sodium bicarbonate buffer to remove unincorporated radiolabeled acetyl-CoA.

-

Dry the filter papers completely.

-

Place the dried filter papers into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the amount of incorporated acetyl groups based on the specific activity of the radiolabeled acetyl-CoA.

Experimental Workflow for Radioactive HAT Assay

Caption: A step-by-step workflow for a typical radioactive histone acetyltransferase assay.

Chemiluminescent p300 HAT Assay

This is a non-radioactive, ELISA-based assay that is suitable for high-throughput screening of p300 inhibitors.

Materials:

-

p300 Chemiluminescent Assay Kit (commercially available, e.g., from BPS Bioscience) which typically includes:

-

96-well plate pre-coated with histone substrate

-

Recombinant p300 enzyme

-

Acetyl-CoA

-

Primary antibody against acetylated lysine

-

HRP-labeled secondary antibody

-

Chemiluminescent substrate

-

Wash and assay buffers

-

-

Luminometer

Procedure:

-

Rehydrate the wells of the histone-coated 96-well plate with wash buffer.

-

Prepare serial dilutions of the test compounds (potential inhibitors).

-

Add the p300 enzyme and acetyl-CoA to the wells, followed by the test compounds or vehicle control.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

-

Wash the wells to remove unreacted components.

-

Add the primary antibody that specifically recognizes the acetylated histone substrate and incubate.

-

Wash the wells and then add the HRP-labeled secondary antibody and incubate.

-

Wash the wells thoroughly to remove unbound secondary antibody.

-

Add the chemiluminescent HRP substrate to the wells.

-

Immediately measure the luminescence using a microplate reader. The signal intensity is proportional to the p300 HAT activity.

p300 in Cellular Signaling Pathways

p300's catalytic activity is integral to its function as a master regulator in various signaling pathways. By acetylating key proteins, p300 modulates their activity, stability, and interactions, thereby influencing cellular outcomes.

p300 in the p53 Signaling Pathway

The tumor suppressor protein p53 is a critical substrate of p300. In response to cellular stress, such as DNA damage, p300 is recruited to p53. The acetylation of p53 by p300 at multiple lysine residues in its C-terminal domain enhances its DNA binding affinity and transcriptional activity, leading to the activation of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA).

Caption: A simplified diagram of p300's involvement in the p53 signaling pathway upon DNA damage.

p300 in the NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation, immunity, and cell survival. The RelA (p65) subunit of NF-κB is a substrate for p300-mediated acetylation. This acetylation enhances the transcriptional activity of NF-κB, promoting the expression of pro-inflammatory and anti-apoptotic genes.

Caption: A diagram illustrating how p300 potentiates NF-κB signaling through acetylation.

Conclusion

The characterization of p300's catalytic mechanism as a Theorell-Chance, or "hit-and-run," process provides a refined framework for understanding its biological function and for the rational design of specific inhibitors. The transient nature of the histone-p300 interaction highlights the dynamic regulation of chromatin structure and gene expression. The quantitative data and detailed experimental protocols presented in this guide offer valuable resources for researchers investigating the intricacies of p300 activity and its role in health and disease. As our understanding of the structural and mechanistic basis of p300 function continues to evolve, so too will our ability to develop novel therapeutic strategies that target this critical enzyme.

References

The Structural Blueprint of Acetyl-CoA Recognition by Histone Acetyltransferases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural basis for Acetyl-Coenzyme A (Acetyl-CoA) binding to Histone Acetyltransferases (HATs). Understanding this fundamental interaction is critical for elucidating the mechanisms of gene regulation and for the rational design of novel therapeutic agents targeting HATs in various diseases, including cancer and inflammatory disorders. This guide details the conserved structural motifs and key molecular interactions across the major HAT families, presents quantitative binding data, and provides detailed experimental protocols for studying these interactions.

Introduction to Histone Acetyltransferases and Acetyl-CoA

Histone Acetyltransferases (HATs) are a diverse family of enzymes that catalyze the transfer of an acetyl group from the donor molecule Acetyl-CoA to the ε-amino group of lysine residues on histone tails and other proteins. This post-translational modification plays a pivotal role in chromatin remodeling and gene expression. The binding of Acetyl-CoA to the catalytic domain of HATs is the initial and crucial step in the acetylation process. The major families of HATs, including the Gcn5-related N-acetyltransferases (GNATs), the MYST (Moz-Ybf2/Sas3-Sas2-Tip60) family, and the p300/CBP family, exhibit both conserved and unique structural features that dictate their affinity and specificity for Acetyl-CoA.

Structural Features of Acetyl-CoA Binding Across HAT Families

While HAT families have distinct overall architectures and substrate specificities, they share a structurally conserved core domain responsible for Acetyl-CoA binding.

The GNAT Family (e.g., Gcn5, PCAF, HAT1)

Members of the GNAT superfamily are characterized by a conserved catalytic domain of about 160 amino acids. This domain contains several conserved motifs (A, B, C, and D) that are crucial for Acetyl-CoA binding and catalysis. Motif A is the most conserved and features a consensus sequence, Arg/Gln-X-X-Gly-X-Gly/Ala, which is directly involved in the recognition and binding of Acetyl-CoA. The central core of the GNAT domain forms a V-shaped cleft where Acetyl-CoA binds. The adenine ring of Acetyl-CoA is typically nestled in a hydrophobic pocket, while the pantetheine arm extends along the groove towards the active site.

The MYST Family (e.g., MOF, Tip60, Esa1)

The MYST family is defined by the presence of a highly conserved MYST domain of approximately 250 amino acids. This domain contains a C2HC-type zinc finger and an Acetyl-CoA binding motif that is homologous to that of the GNAT family. The core fold responsible for Acetyl-CoA binding is structurally similar to that of GNATs, but the MYST family possesses unique flanking regions and the zinc finger motif, which is essential for their catalytic activity and structural integrity.

The p300/CBP Family

The p300/CBP family members are large, multi-domain proteins with a central HAT domain. While they lack significant sequence homology to the GNAT and MYST families, their HAT domain contains a structurally conserved core region for Acetyl-CoA binding. A distinguishing feature of the p300/CBP family is a unique "L1 loop" that partially covers the Acetyl-CoA binding site, making it more buried compared to other HAT families. This loop contributes significantly to the protein-cofactor interactions. The overall structure of the p300/CBP HAT domain is a globular fold with a central seven-stranded β-sheet surrounded by nine α-helices.

Rtt109

Rtt109 is a fungal-specific HAT that shows structural homology to the p300/CBP HAT domain despite lacking sequence similarity to other HAT families. Its activity is dependent on histone chaperones such as Asf1 and Vps75. A key feature of Rtt109 is its autoacetylation at a conserved lysine residue (Lys290), which has been shown to increase the enzyme's binding affinity for Acetyl-CoA and is essential for its catalytic activity.

Quantitative Analysis of Acetyl-CoA Binding

The affinity of HATs for Acetyl-CoA is a critical parameter for understanding their enzymatic activity and for the development of competitive inhibitors. The Michaelis constant (Km) and the dissociation constant (Kd) are commonly used to quantify this interaction. Below is a summary of reported binding affinities.

| HAT Family | Enzyme | Organism | Ligand | Measurement | Value (µM) | Reference |

| GNAT | Gcn5 | Homo sapiens | Acetyl-CoA | Kd | 0.56 ± 0.15 | [1] |

| Gcn5 | Saccharomyces cerevisiae | Acetyl-CoA | Kd | 8.5 | [1] | |

| Gcn5 (A190T mutant) | Saccharomyces cerevisiae | Acetyl-CoA | Kd | 0.56 ± 0.1 | [1] | |

| PCAF | Homo sapiens | Acetyl-CoA | Kd | 0.64 ± 0.12 | [1] | |

| MYST | Esa1 (in piccolo NuA4 complex) | Saccharomyces cerevisiae | Acetyl-CoA | Km | 0.9 ± 0.3 | [2] |

| Esa1 (in piccolo NuA4 complex) | Saccharomyces cerevisiae | Acetyl-CoA | Kd | 1.2 ± 0.4 | ||

| MOF (hMOF) | Homo sapiens | Acetyl-CoA | Km | ~50 | ||

| p300/CBP | p300 | Homo sapiens | Acetyl-CoA | Km | ~0.5 | |

| p300 | Homo sapiens | Lys-CoA (bisubstrate inhibitor) | IC50 | 0.06 | ||

| p300 | Homo sapiens | C646 (competitive inhibitor) | Ki | 0.4 | ||

| CBP | Homo sapiens | A-485 (competitive inhibitor) | IC50 | 0.0026 | ||

| Rtt109 | Rtt109 | Saccharomyces cerevisiae | Acetonyl-CoA (analog) | Affinity | < 3-fold difference with/without Vps75 |

Key Molecular Interactions in the Acetyl-CoA Binding Pocket

The binding of Acetyl-CoA to HATs is stabilized by a network of hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Conserved Interactions

Across different HAT families, the pyrophosphate group of Acetyl-CoA is typically anchored by hydrogen bonds with main-chain amides and the side chain of a conserved residue (often a serine or threonine) at the N-terminus of an α-helix. The adenine moiety is usually situated in a hydrophobic pocket.

Family-Specific Interactions

In the p300/CBP family, specific residues such as Arg1410, Thr1411, and Trp1466 form hydrogen bonds with the phosphate groups of Acetyl-CoA. The methyl group of the acetyl moiety is accommodated by a hydrophobic pocket formed by residues like Leu1398, Ile1395, and Ile1435. Tyr1467 is proposed to act as a general acid to protonate the CoA leaving group, while Trp1436 helps to orient the substrate lysine.

The following diagram illustrates the key interactions within the p300 Acetyl-CoA binding pocket.

References

The Pivotal Role of Protein Lysine Acetylation: A Technical Guide for Researchers

Abstract

Protein lysine acetylation is a dynamic and reversible post-translational modification (PTM) that has emerged as a central regulator of a vast array of cellular processes. Initially characterized for its role in modulating chromatin structure and gene transcription through histone modification, the advent of high-resolution mass spectrometry has revealed a far more extensive "acetylome," encompassing thousands of non-histone proteins across all cellular compartments. This technical guide provides an in-depth exploration of the biological significance of protein lysine acetylation, with a focus on its molecular mechanisms, its impact on cellular signaling and metabolism, and its implications in human health and disease. Detailed experimental protocols for the study of protein acetylation are provided, alongside quantitative data and visual representations of key signaling pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Expanding Landscape of Lysine Acetylation

Lysine acetylation is the enzymatic addition of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a lysine residue within a protein.[1][2] This modification neutralizes the positive charge of the lysine side chain, which can profoundly alter protein conformation, stability, protein-protein interactions, and enzymatic activity.[1][3] The acetylation status of a protein is tightly regulated by the opposing actions of two enzyme families: lysine acetyltransferases (KATs), which "write" the modification, and lysine deacetylases (KDACs), which "erase" it.[1]

Historically, the study of lysine acetylation was largely confined to the field of epigenetics, where the acetylation of histone tails was shown to relax chromatin structure, making it more accessible to transcription factors and thereby promoting gene expression. However, proteomic analyses have revealed that non-histone proteins are frequently acetylated and constitute a major portion of the acetylome in mammalian cells. This modification is now known to be a key regulatory mechanism in a multitude of cellular processes, including DNA damage repair, cell division, signal transduction, protein folding, autophagy, and metabolism.

The Enzymatic Machinery of Lysine Acetylation

The balance of lysine acetylation is dynamically maintained by KATs and KDACs. These enzymes are themselves subject to regulation and are often found as components of large multi-protein complexes.

Lysine Acetyltransferases (KATs): Also known as histone acetyltransferases (HATs), these enzymes catalyze the transfer of an acetyl group from acetyl-CoA to a lysine residue. They are broadly classified into three main families: GNAT (Gcn5-related N-acetyltransferase), p300/CBP, and MYST (MOZ, Ybf2/Sas3, Sas2, Tip60).

Lysine Deacetylases (KDACs): Also known as histone deacetylases (HDACs), these enzymes remove the acetyl group from lysine residues. They are categorized into four classes based on their homology to yeast deacetylases. Classes I, II, and IV are zinc-dependent enzymes, while Class III, known as sirtuins, are NAD+-dependent.

Quantitative Insights into the Acetylome

Advances in mass spectrometry-based proteomics have enabled the identification and quantification of thousands of lysine acetylation sites, providing a global view of the acetylome.

| Study Focus | Number of Identified Acetylation Sites | Number of Acetylated Proteins | Key Findings | Reference |

| Human Lysine Acetylome | 7,151 | 3,311 | Manually curated database from scientific literature. | |

| SILAC-based Quantitative Acetylomics | >10,000 quantified Kac peptides | >3,000 | Development of novel anti-acetyl-lysine antibodies for deeper coverage. | |

| Mitochondrial Acetylome in Mouse Liver | 2,187 | 483 | SIRT3 is a major mitochondrial deacetylase, with its absence leading to hyperacetylation of 283 sites. | |

| Lung Adenocarcinoma Proteomics | 972 | 556 | Up-regulation of acetylation on proteins involved in DNA binding and gene expression. | |

| E. coli Acetylome under different growth conditions | 278 significantly changed sites | 157 | Lysine acetylation profiles are sensitive to metabolic shifts. |

Functional Consequences of Lysine Acetylation

Lysine acetylation impacts protein function through a variety of mechanisms, influencing nearly every aspect of cell biology.

Regulation of Gene Transcription

The acetylation of histones is a cornerstone of epigenetic regulation. Acetylation of lysine residues on histone tails neutralizes their positive charge, weakening the interaction between histones and DNA. This leads to a more relaxed chromatin structure, allowing for the binding of transcription factors and the transcriptional machinery, ultimately resulting in gene activation. Conversely, deacetylation by KDACs leads to chromatin condensation and transcriptional repression.

Beyond histones, numerous transcription factors and co-regulators are also regulated by acetylation. For instance, the acetylation of the tumor suppressor p53 and the inflammatory mediator NF-κB are critical for their activation and downstream signaling.

Modulation of Cellular Metabolism

A significant portion of the acetylome consists of metabolic enzymes. Lysine acetylation can directly regulate the catalytic activity of these enzymes, their stability, and their subcellular localization. Virtually every enzyme in major metabolic pathways such as glycolysis, gluconeogenesis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism has been found to be acetylated.

For example, acetylation of pyruvate kinase M2 (PKM2), a key enzyme in glycolysis, at lysine 305 decreases its activity and targets it for degradation. In fatty acid oxidation, the acetylation status of enzymes like long-chain acyl-CoA dehydrogenase (LCAD) and β-hydroxyacyl-CoA dehydrogenase (β-HAD) can modulate their activity in response to nutrient availability.

Crosstalk with Other Post-Translational Modifications

Lysine residues can be subjected to a variety of other PTMs, including ubiquitination, methylation, and SUMOylation. The interplay between these modifications, known as PTM crosstalk, adds another layer of regulatory complexity. Acetylation can compete with other PTMs for the same lysine residue. For example, the acetylation of p53 can prevent its ubiquitination at the same sites, thereby stabilizing the protein and enhancing its tumor-suppressive functions.

Lysine Acetylation in Health and Disease

The dysregulation of lysine acetylation is implicated in a wide range of human diseases, making the enzymes that control this process attractive therapeutic targets.

Cancer: Aberrant acetylation patterns are a hallmark of many cancers. The dysregulation of KATs and KDACs can lead to altered expression of oncogenes and tumor suppressor genes. Consequently, KDAC inhibitors have emerged as a promising class of anti-cancer drugs.

Neurodegenerative Diseases: Altered protein acetylation has been observed in neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's diseases. For instance, the acetylation of tau protein, which is implicated in Alzheimer's disease, can affect its ability to bind to microtubules.

Metabolic Diseases: Given the extensive acetylation of metabolic enzymes, it is not surprising that dysregulation of this PTM is linked to metabolic disorders like obesity and type 2 diabetes. For example, changes in the acetylation of key enzymes in fatty acid and glucose metabolism can contribute to the metabolic imbalances seen in these conditions.

Key Signaling Pathways Regulated by Lysine Acetylation

The p53 Tumor Suppressor Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by a variety of PTMs, including acetylation. Upon cellular stress, such as DNA damage, p53 is acetylated by KATs like p300/CBP and Tip60. This acetylation enhances p53's stability and its ability to bind to the promoter regions of its target genes, leading to cell cycle arrest or apoptosis.

The NF-κB Inflammatory Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response. The RelA (p65) subunit of NF-κB is a key target of acetylation. Acetylation of RelA by p300/CBP at specific lysine residues enhances its DNA binding affinity and transcriptional activity, leading to the expression of pro-inflammatory genes. This process is reversed by HDAC3, which deacetylates RelA, allowing for its interaction with the inhibitor IκBα and subsequent export from the nucleus, thus terminating the inflammatory signal.

Regulation of Glycolysis

Lysine acetylation plays a crucial role in modulating the glycolytic pathway by targeting several key enzymes. The activity of these enzymes can be either enhanced or inhibited by acetylation, allowing for dynamic control over glucose metabolism in response to cellular needs.

Experimental Protocols for Studying Lysine Acetylation

A variety of techniques are employed to investigate protein lysine acetylation, from global profiling to the characterization of specific acetylation events.

Global Analysis of the Acetylome by Mass Spectrometry

This workflow outlines the key steps for identifying and quantifying lysine acetylation sites on a proteome-wide scale.

Protocol:

-

Protein Extraction and Digestion:

-

Lyse cells or tissues in a buffer containing KDAC inhibitors (e.g., Trichostatin A and Nicotinamide) to preserve the in vivo acetylation state.

-

Quantify protein concentration using a standard method (e.g., BCA assay).

-

Reduce and alkylate cysteine residues.

-

Digest proteins into peptides using trypsin.

-

-

Immunoaffinity Enrichment of Acetyl-peptides:

-

Incubate the peptide mixture with agarose beads conjugated to a pan-specific anti-acetyl-lysine antibody.

-

Wash the beads extensively to remove non-specifically bound peptides.

-

Elute the enriched acetylated peptides.

-

-

LC-MS/MS Analysis:

-

Separate the enriched peptides by liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and identify the site of acetylation.

-

-

Database Searching and Data Analysis:

-

Search the acquired MS/MS spectra against a protein sequence database to identify the acetylated peptides and proteins.

-

Perform quantitative analysis (e.g., using label-free quantification or isotopic labeling) to determine changes in acetylation levels between different conditions.

-

Chromatin Immunoprecipitation (ChIP) for Histone Acetylation

ChIP is used to study the association of specific proteins, such as acetylated histones, with specific genomic regions.

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the acetylated histone of interest (e.g., anti-acetyl-H3K9).

-

Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G-conjugated beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) to determine the enrichment of specific genomic regions or by next-generation sequencing (ChIP-Seq) for genome-wide analysis.

In Vitro KAT and KDAC Activity Assays

These assays are used to measure the enzymatic activity of KATs and KDACs and to screen for their inhibitors.

KAT Activity Assay (Fluorescence-based):

-

Reaction Setup: Prepare a reaction mixture containing the KAT enzyme, a peptide substrate with a lysine residue, and acetyl-CoA.

-

Incubation: Incubate the reaction at 37°C to allow for the acetylation of the peptide.

-

Detection: The production of Coenzyme A (CoA-SH) as a byproduct of the reaction is detected using a thiol-sensitive fluorescent probe (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin). The increase in fluorescence is proportional to the KAT activity.

KDAC Activity Assay (Colorimetric):

-

Reaction Setup: Prepare a reaction mixture containing the KDAC enzyme source (e.g., nuclear extract) and a colorimetric KDAC substrate containing an acetylated lysine.

-

Incubation: Incubate the reaction at 37°C to allow for the deacetylation of the substrate.

-

Development: Add a developer solution that reacts with the deacetylated substrate to produce a chromophore.

-

Measurement: Measure the absorbance of the chromophore using a spectrophotometer. The absorbance is proportional to the KDAC activity.

Conclusion and Future Perspectives

Protein lysine acetylation has transcended its initial discovery as a histone mark to become recognized as a ubiquitous and fundamental regulatory mechanism in cellular biology. Its influence spans from the epigenetic control of gene expression to the dynamic regulation of metabolic networks and signaling cascades. The profound implications of dysregulated acetylation in a multitude of diseases, including cancer, neurodegenerative disorders, and metabolic syndrome, have positioned the enzymes of the acetylome as critical targets for therapeutic intervention.

The continued development of sophisticated proteomic and biochemical techniques will undoubtedly uncover further layers of complexity in the regulation and function of lysine acetylation. Future research will likely focus on elucidating the intricate crosstalk between acetylation and other PTMs, understanding the context-dependent roles of specific acetylation events, and developing more selective and potent modulators of KATs and KDACs for therapeutic purposes. This in-depth technical guide serves as a foundational resource for researchers poised to contribute to this exciting and rapidly evolving field.

References

The Modern Compass for Cellular Cartography: A Technical Guide to Discovering Novel Lysine Acetyltransferase Substrates

For Immediate Release

A Deep Dive into the Acetylome for Researchers, Scientists, and Drug Development Professionals

The reversible acetylation of lysine residues, a pivotal post-translational modification, is increasingly recognized as a critical regulator of cellular processes, rivaling phosphorylation in its ubiquity and importance. This guide provides a comprehensive technical overview of the state-of-the-art methodologies employed to identify and characterize novel substrates of lysine acetyltransferases (KATs), offering a roadmap for researchers navigating the complex landscape of the acetylome. A deeper understanding of these substrates and their regulatory networks is paramount for developing novel therapeutic strategies targeting a wide array of diseases, including cancer and neurodegenerative disorders.

Introduction to Lysine Acetylation and its Significance

Lysine acetylation, the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a lysine residue, was first discovered in histones, where it plays a crucial role in regulating chromatin structure and gene expression. However, recent advancements in proteomics have unveiled thousands of acetylated proteins residing in various subcellular compartments, implicating lysine acetylation in the regulation of diverse cellular functions such as signal transduction, metabolism, and protein stability. The enzymes responsible for this modification, lysine acetyltransferases (KATs), and their counterparts, lysine deacetylases (HDACs), are now considered key targets for therapeutic intervention. The identification of novel KAT substrates is therefore a critical step in unraveling the complex signaling networks governed by this dynamic modification.

Experimental Strategies for Identifying Novel KAT Substrates

A multi-pronged approach, combining in silico, in vitro, and in vivo methodologies, is essential for the robust identification and validation of novel KAT substrates.

In Silico Prediction of Acetylation Sites

Bioinformatic tools can be employed as a preliminary step to predict potential lysine acetylation sites within a protein of interest. Algorithms such as GPS-PAIL utilize known KAT binding motifs to scan protein sequences and identify putative acetylation sites, providing a valuable starting point for experimental validation.

Proteomic Approaches for Global Acetylome Profiling

Mass spectrometry (MS)-based proteomics has revolutionized the study of post-translational modifications, enabling the large-scale identification of lysine acetylation sites. A typical workflow involves the enrichment of acetylated peptides from cell or tissue lysates, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Experimental Workflow for Proteomic Identification of Acetylation Sites

Non-Enzymatic Lysine Acetylation by Acetyl-CoA: A Technical Guide

Abstract

Lysine acetylation is a crucial post-translational modification that plays a significant role in regulating a wide array of cellular processes. While enzymatic acetylation by lysine acetyltransferases (KATs) is a well-characterized, site-specific process, a growing body of evidence highlights the importance of non-enzymatic lysine acetylation driven by the metabolic intermediate, Acetyl-Coenzyme A (Acetyl-CoA). This technical guide provides an in-depth exploration of the core principles of non-enzymatic lysine acetylation. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemical basis, cellular context, and functional consequences of this modification. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying mechanisms and pathways.

Introduction

The landscape of cellular regulation is intricately shaped by post-translational modifications (PTMs), which dynamically alter protein function, localization, and stability. Among these, lysine acetylation has emerged as a pivotal regulatory mechanism. Traditionally, this modification has been viewed through the lens of enzymatic control, where specific lysine acetyltransferases (KATs) catalyze the transfer of an acetyl group from Acetyl-CoA to the ε-amino group of a lysine residue. This process is reversible, with lysine deacetylases (KDACs), including the sirtuin family, removing the acetyl group.

However, a parallel, non-enzymatic pathway for lysine acetylation exists, driven by the intrinsic reactivity of Acetyl-CoA. This chemical modification is particularly prevalent in cellular compartments with high concentrations of Acetyl-CoA and an alkaline pH, most notably the mitochondrial matrix.[1][2][3][4] The non-specific nature of this process suggests it may function as a cellular sensor of metabolic state, directly linking metabolic flux to the acetylation status of the proteome. Understanding the nuances of non-enzymatic acetylation is critical for deciphering its role in cellular physiology and its implications in various pathological conditions, including metabolic diseases and cancer.[4]

The Chemical Basis of Non-Enzymatic Lysine Acetylation

Non-enzymatic lysine acetylation is a chemical reaction that occurs spontaneously under physiological conditions. The core of this process lies in the nucleophilic attack of the deprotonated ε-amino group of a lysine residue on the electrophilic carbonyl carbon of the thioester bond in Acetyl-CoA.

The favorability of this reaction is significantly influenced by two key factors:

-

Acetyl-CoA Concentration: Higher concentrations of Acetyl-CoA increase the probability of random collisions with protein lysine residues, thereby driving the reaction forward.

-

pH: The pKa of the lysine ε-amino group is approximately 10.5. At physiological pH, a small fraction of lysine residues are deprotonated and thus nucleophilic. In more alkaline environments, such as the mitochondrial matrix (pH ~8.0), the proportion of deprotonated lysine residues increases, enhancing their reactivity towards Acetyl-CoA.

A proposed alternative mechanism suggests that non-enzymatic lysine N-acetylation can be significantly enhanced by the initial S-acetylation of a nearby cysteine residue. This is followed by an S-to-N acetyl transfer to the proximal lysine.

Comparison with Enzymatic Acetylation

The distinction between non-enzymatic and enzymatic lysine acetylation is fundamental to understanding their respective biological roles.

| Feature | Non-Enzymatic Acetylation | Enzymatic Acetylation |

| Catalyst | None (spontaneous) | Lysine Acetyltransferases (KATs) |

| Specificity | Low; dependent on lysine accessibility and local pKa | High; specific to consensus sequences or structural motifs |

| Driving Factor | High Acetyl-CoA concentration, alkaline pH | KAT activity, substrate availability |

| Cellular Location | Predominantly mitochondria | Nucleus, cytoplasm, mitochondria |

| Biological Role | Metabolic sensing, potential for cellular stress | Signal transduction, gene regulation |

Quantitative Data

The following tables summarize key quantitative parameters related to non-enzymatic lysine acetylation.

Table 1: Cellular Acetyl-CoA Concentrations

| Cellular Compartment | Organism/Cell Type | Concentration Range | Reference(s) |

| Mitochondria | Mammalian Liver | 0.1 - 1.5 mM | |

| Mammalian Brain | ~10 µM | ||

| Cytoplasm/Nucleus | Mammalian Liver | 3 - 30 µM | |

| Mammalian Brain | ~7 µM |

Table 2: Second-Order Rate Constants for Non-Enzymatic Acetylation by Acetyl-CoA

| Protein | Lysine Site | Rate Constant (x 10⁻⁵ M⁻¹s⁻¹) | Reference(s) |

| Glutamate Dehydrogenase (GDH) | K503 | 412 | |

| Glutamate Dehydrogenase (GDH) | K110 | 138 | |

| Glutamate Dehydrogenase (GDH) | K415 | 36.4 |

Note: Rate constants were determined in vitro and can be influenced by the specific experimental conditions, including pH and temperature.

Signaling and Functional Consequences

Non-enzymatic acetylation can have significant functional consequences for the modified proteins, often leading to an alteration of their activity. A notable example is the impact on glycolytic enzymes.

Regulation of Glycolysis

Several glycolytic enzymes have been shown to be non-enzymatically acetylated, which can modulate their function and impact metabolic flux. This provides a direct link between the abundance of the key metabolic intermediate, Acetyl-CoA, and the regulation of the central carbon metabolism pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Non-enzymatic protein acylation as a carbon stress regulated by sirtuin deacylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathways of Non-enzymatic Lysine Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic and nonenzymatic protein acetylations control glycolysis process in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Dynamic Equilibrium of Cellular Function: An In-depth Technical Guide to Lysine Acetylation and Deacetylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine acetylation is a fundamental, reversible post-translational modification that plays a pivotal role in the regulation of a vast array of cellular processes, from gene expression and signal transduction to metabolism and protein stability. This dynamic process is meticulously controlled by the opposing actions of two enzyme families: histone acetyltransferases (HATs), which add an acetyl group to lysine residues, and histone deacetylases (HDACs), which remove it. The balance between HAT and HDAC activity is critical for cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the interplay between lysine acetylation and deacetylation, detailing the molecular mechanisms, key enzymatic players, and their functional consequences. We present quantitative data on enzyme kinetics and inhibitor potencies, detailed experimental protocols for studying lysine acetylation, and visual representations of key pathways and workflows to serve as a valuable resource for researchers and drug development professionals in this burgeoning field.

The Core Machinery: Histone Acetyltransferases and Deacetylases

The acetylation state of a lysine residue is determined by the localized activity of HATs and HDACs. These enzymes are often part of large multi-protein complexes that dictate their substrate specificity and regulatory functions.

Histone Acetyltransferases (HATs) , also known as lysine acetyltransferases (KATs), catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a lysine residue. This modification neutralizes the positive charge of the lysine side chain, which can have significant impacts on protein structure and interactions.[1][2]

Histone Deacetylases (HDACs) , or lysine deacetylases (KDACs), catalyze the reverse reaction, removing the acetyl group from lysine residues and restoring their positive charge.[3]

Classification of HATs and HDACs

HATs and HDACs are categorized into distinct families based on their sequence homology and catalytic mechanisms.

Table 1: Classification of Human Histone Acetyltransferases (HATs)

| Family | Members | Cellular Localization | Key Substrates |

| GNAT | GCN5 (KAT2A), PCAF (KAT2B) | Primarily Nucleus | Histones (H3, H4), p53, NF-κB |

| MYST | MOF (KAT8), MOZ (KAT6A), MORF (KAT6B), TIP60 (KAT5) | Primarily Nucleus | Histones (H4), p53, ATM |

| p300/CBP | p300 (KAT3B), CBP (KAT3A) | Nucleus, Cytoplasm | Histones, p53, NF-κB, STAT3 |

| Other | HAT1 (KAT1), ATF2, CLOCK | Cytosol, Nucleus | Histone H4, ATF2, BMAL1 |

Table 2: Classification of Human Histone Deacetylases (HDACs)

| Class | Members | Cellular Localization | Cofactor |

| Class I | HDAC1, HDAC2, HDAC3, HDAC8 | Primarily Nucleus | Zn²⁺ |

| Class IIa | HDAC4, HDAC5, HDAC7, HDAC9 | Nucleus, Cytoplasm (shuttle) | Zn²⁺ |

| Class IIb | HDAC6, HDAC10 | Primarily Cytoplasm | Zn²⁺ |

| Class III (Sirtuins) | SIRT1-7 | Nucleus, Cytoplasm, Mitochondria | NAD⁺ |

| Class IV | HDAC11 | Nucleus, Cytoplasm | Zn²⁺ |

Functional Consequences of Lysine Acetylation

The addition and removal of acetyl groups on lysine residues act as a molecular switch that can modulate protein function in several ways:

-

Alteration of Protein Conformation and Charge: Neutralizing the positive charge of lysine can weaken electrostatic interactions, such as those between histones and DNA, leading to a more open chromatin structure that is permissive for transcription.[1]

-

Creation of Binding Sites: Acetylated lysine residues can be recognized by specific protein domains called bromodomains, which are present in many proteins involved in chromatin remodeling and transcriptional activation.

-

Regulation of Protein-Protein Interactions: Acetylation can either promote or inhibit the interaction between proteins. For example, acetylation of p53 enhances its interaction with transcriptional coactivators.

-

Control of Protein Stability: Acetylation can compete with ubiquitination on the same lysine residue, thereby protecting the protein from proteasomal degradation.[4]

-

Modulation of Enzyme Activity: Acetylation of enzymes can directly alter their catalytic activity.

Signaling Pathways Regulated by Lysine Acetylation

Lysine acetylation is a key regulatory mechanism in a multitude of signaling pathways that govern cellular responses to various stimuli.

The p53 Tumor Suppressor Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its activity is tightly controlled by post-translational modifications, including acetylation. Acetylation of p53 by HATs like p300/CBP and Tip60 at specific lysine residues enhances its DNA binding affinity and transcriptional activity, leading to the expression of target genes involved in cell cycle arrest and apoptosis. For instance, acetylation of p53 at K120 by Tip60 specifically promotes the expression of pro-apoptotic genes. Conversely, deacetylation of p53 by HDAC1 and SIRT1 represses its activity.

The NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation and immunity. The activity of its RelA (p65) subunit is modulated by reversible acetylation. Acetylation of RelA by p300/CBP at specific lysine residues, such as K221 and K310, enhances its DNA binding and transcriptional activity, promoting the expression of pro-inflammatory genes. HDAC3 is a key deacetylase that removes these acetyl marks, thereby terminating the NF-κB response.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are crucial for a wide range of cellular processes, including proliferation, differentiation, and stress responses. Recent evidence indicates that lysine acetylation can modulate the activity of key components in these pathways. For example, MAPK phosphatase-1 (MKP-1), a negative regulator of the MAPK pathway, is acetylated by p300. This acetylation enhances its phosphatase activity, leading to the dephosphorylation and inactivation of MAPKs like p38, thereby dampening the inflammatory response.

Quantitative Analysis of Enzyme Activity and Inhibition

The development of therapeutic agents targeting HATs and HDACs requires a thorough understanding of their enzymatic properties and the potency of small molecule modulators.

Enzyme Kinetics

The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters that describe the kinetics of an enzyme-catalyzed reaction.

Table 3: Representative Kinetic Parameters for Human HDAC8

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| AcRHKK(acetyl)-AMC | 16 ± 1 | 0.081 ± 0.002 | 5100 | |

| AcRHKK(hex)-AMC | 30 ± 3 | 0.28 ± 0.01 | 9300 | |

| AcRHKK(dec)-AMC | 18 ± 2 | 0.28 ± 0.01 | 16000 |

Note: These values are illustrative and can vary depending on the specific assay conditions.

Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 4: IC50 Values of Selected HDAC Inhibitors against various HDAC Isoforms (nM)

| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 | Reference |

| Vorinostat (SAHA) | 160 | 250 | 310 | 48 | 1900 | |

| Romidepsin | 3.6 | 5.9 | 7.4 | 12 | 510 | |

| Entinostat (MS-275) | 170 | 390 | 1700 | >100000 | >100000 | |

| Mocetinostat (MGCD0103) | 90 | 160 | 470 | 10000 | 11000 | |

| Citarinostat (ACY-241) | - | - | 46 | 2.6 | - | |

| WT161 | 8.35 | 15.4 | - | 0.4 | - |

Table 5: Potency of Selected HAT Modulators

| Compound | Target | Potency (IC50/Ki/EC50) | Type | Reference |

| C646 | p300 | Ki = 400 nM | Inhibitor | |

| A-485 | p300/CBP | IC50 = 9.8 nM / 2.6 nM | Inhibitor | |

| NU9056 | Tip60 (KAT5) | IC50 = 2 µM | Inhibitor | |

| iP300w (CP-C27) | p300/CBP | IC50 = 19 nM (p300) | Inhibitor | |

| CTPB | p300 | - | Activator | |

| TTK21 | CBP/p300 | - | Activator |

Note: Data for HAT activators is less abundant in the literature compared to inhibitors.

Experimental Protocols for Studying Lysine Acetylation

A variety of experimental techniques are employed to investigate the dynamics and functional roles of lysine acetylation.

HAT and HDAC Activity Assays

These assays are fundamental for measuring the enzymatic activity of HATs and HDACs and for screening potential inhibitors or activators. Fluorometric assays are commonly used due to their high sensitivity and suitability for high-throughput screening.

5.1.1. Detailed Protocol for a Fluorometric HAT Activity Assay

This protocol is adapted from commercially available kits and the literature.

Materials:

-

Recombinant HAT enzyme (e.g., p300, PCAF)

-

HAT substrate (e.g., Histone H3 or H4 peptide)

-

Acetyl-CoA

-

HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

-

Developing solution (containing a thiol-sensitive fluorescent probe)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the HAT enzyme, substrate, and acetyl-CoA in HAT assay buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

HAT Assay Buffer

-

Test compound (inhibitor or activator) or vehicle control

-

HAT enzyme

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the compound to interact with the enzyme.

-

Initiate Reaction: Add acetyl-CoA and the HAT substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Stop Reaction and Develop Signal: Add the developing solution to each well. This solution contains a reagent that reacts with the free CoA-SH produced during the acetylation reaction to generate a fluorescent signal.

-

Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition or activation relative to the vehicle control.

5.1.2. Detailed Protocol for a Fluorometric HDAC Activity Assay

This protocol is based on the use of a fluorogenic substrate that becomes fluorescent upon deacetylation.

Materials:

-

Recombinant HDAC enzyme or nuclear extract

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (e.g., Trypsin in assay buffer)

-

Trichostatin A (TSA) or SAHA as a positive control inhibitor

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test inhibitor.

-

Enzyme Preparation: Dilute the HDAC enzyme to the working concentration in cold assay buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

HDAC Assay Buffer

-

Test inhibitor or vehicle control

-

HDAC enzyme

-

-

Pre-incubation: Incubate at 37°C for 15 minutes.

-

Initiate Reaction: Add the fluorogenic HDAC substrate to each well.

-

Incubation: Incubate at 37°C for 60 minutes.

-

Develop Signal: Add the developer solution to each well. The developer (e.g., trypsin) cleaves the deacetylated substrate, releasing the fluorophore.

-

Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to determine the genomic location of specific histone modifications or the binding sites of DNA-associated proteins.

Detailed Protocol for ChIP of Acetylated Histones:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the acetylated histone of interest (e.g., anti-acetyl-H3K9). The antibody-protein-DNA complexes are then captured using protein A/G-conjugated beads.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA from the eluted material.

-

Analysis: The purified DNA can be analyzed by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide mapping.

Mass Spectrometry-Based Proteomics

Mass spectrometry is an indispensable tool for the identification and quantification of lysine acetylation sites on a proteome-wide scale.

General Workflow for Acetylome Analysis:

-

Protein Extraction and Digestion: Extract proteins from cells or tissues and digest them into peptides using an enzyme like trypsin.

-

Enrichment of Acetylated Peptides: Use antibodies that specifically recognize acetylated lysine residues to enrich for acetylated peptides from the complex peptide mixture.

-

LC-MS/MS Analysis: Separate the enriched peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

-

Data Analysis: Use specialized software to search the MS/MS data against a protein sequence database to identify the acetylated peptides and pinpoint the exact sites of acetylation. Quantitative proteomics techniques can be used to compare the abundance of acetylated peptides between different samples.

Drug Discovery and Development

The critical role of lysine acetylation in disease has made HATs and HDACs attractive targets for therapeutic intervention.

HDAC Inhibitors

Several HDAC inhibitors have been approved for the treatment of certain cancers, and many more are in clinical trials for a variety of indications.

HAT Activators and Inhibitors

The development of small molecules that modulate HAT activity is an emerging area of research with significant therapeutic potential.

Conclusion

The dynamic interplay between lysine acetylation and deacetylation is a fundamental regulatory mechanism that governs a vast landscape of cellular biology. The enzymes that mediate this process, HATs and HDACs, represent promising targets for the development of novel therapeutics for a wide range of diseases. A deeper understanding of the quantitative aspects of their function, the intricacies of their regulation in signaling pathways, and the continued development of robust experimental methodologies will be crucial for advancing this exciting field of research and translating these discoveries into clinical applications. This guide provides a solid foundation of the core principles, quantitative data, and experimental approaches to aid researchers and drug developers in their pursuit of modulating this critical cellular process for therapeutic benefit.

References

The Core Regulators: A Technical Guide to the Cellular Impact of p300/CBP

For Researchers, Scientists, and Drug Development Professionals

Abstract

The paralogous proteins p300 (E1A binding protein p300) and CREB-binding protein (CBP) are indispensable transcriptional co-activators that function as central hubs for integrating a vast array of cellular signals. Their multifaceted roles in orchestrating gene expression are critical for fundamental processes including cell proliferation, differentiation, DNA repair, and apoptosis.[1][2] Possessing intrinsic histone acetyltransferase (HAT) activity, p300/CBP directly remodel chromatin to create a transcriptionally permissive environment.[2][3][4] Beyond this, they serve as essential scaffold proteins, recruiting the basal transcription machinery and interacting with a multitude of transcription factors. Dysregulation of p300/CBP function is implicated in a range of human diseases, most notably cancer, making them a key target for therapeutic development. This guide provides an in-depth technical overview of p300/CBP's structure, enzymatic activities, role in key signaling pathways, and the experimental methodologies used to investigate their function.

Core Function and Protein Architecture

p300 and CBP are large, multi-domain proteins that, despite some distinct functions, share a high degree of structural and functional homology. Their ability to interact with over 400 proteins is a testament to their role as master integrators of cellular information.

Their function in augmenting gene expression is generally attributed to three primary mechanisms:

-

Chromatin Remodeling : Through their intrinsic histone acetyltransferase (HAT) domain, they acetylate lysine residues on histone tails, which neutralizes the positive charge and weakens the histone-DNA interaction, leading to a more relaxed and accessible chromatin structure.

-

Scaffolding and Bridging : They act as molecular bridges, connecting DNA-bound transcription factors to the basal transcriptional machinery, including RNA Polymerase II, thereby facilitating the assembly of the pre-initiation complex.

-

Non-Histone Protein Acetylation : They acetylate a wide range of non-histone proteins, including transcription factors like p53, which can modulate their activity, stability, and DNA-binding affinity.

Domain Architecture

The diverse functions of p300/CBP are mediated by a series of conserved domains, each with specific interaction partners.

-

NRID (Nuclear Receptor Interaction Domain): Interacts with nuclear hormone receptors.

-

TAZ1 and TAZ2 (Transcriptional Adapter Zinc Finger 1 & 2): Cysteine-histidine-rich domains that bind to numerous transcription factors, including HIF-1α, p53, and STATs.

-

KIX (Kinase-Inducible domain Interacting domain): A well-structured domain that serves as a docking site for transcription factors like CREB (cAMP response element-binding protein) and c-Myb.

-

BRD (Bromodomain): Recognizes and binds to acetylated lysine residues, helping to anchor the p300/CBP complex to transcriptionally active chromatin regions.

-

PHD (Plant Homeodomain): A type of zinc finger domain often involved in recognizing histone modifications.

-

HAT (Histone Acetyltransferase): The catalytic core responsible for transferring acetyl groups from acetyl-CoA to lysine residues on histones and other proteins.

-

IBiD (Interferon response Binding Domain): Interacts with factors like IRF3, crucial for interferon-mediated signaling.

Enzymatic Activities and Regulation

p300/CBP are not merely static scaffolds; their enzymatic activities are critical to their function and are tightly regulated.

Histone Acetyltransferase (HAT) Activity

The HAT domain catalyzes the transfer of an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue. This activity is central to chromatin decompaction and transcriptional activation. The catalytic mechanism follows a ternary complex, ordered kinetic pathway. While all four core histones are targets, H3K18ac and H3K27ac are considered signature marks of p300/CBP activity.

E3 Ubiquitin Ligase Activity

Less characterized but functionally important is the E3 ubiquitin ligase activity associated with the RING domain. This activity can target proteins for ubiquitination, which may lead to their degradation or have non-proteolytic signaling consequences. For example, p300/CBP can ubiquitinate p53 in the cytoplasm, leading to its destabilization, which contrasts with its acetylation-mediated activation of p53 in the nucleus.

Regulation of Activity

p300/CBP activity is dynamically regulated by:

-

Post-Translational Modifications (PTMs): Phosphorylation by various kinases (e.g., PKC, CDK2, Akt) can either positively or negatively regulate HAT activity and protein interactions depending on the specific site.

-

Autoacetylation: p300/CBP can autoacetylate a region known as the autoinhibitory loop (AIL) within the HAT domain. This modification is required to relieve autoinhibition and achieve full catalytic activity.

-

Protein-Protein Interactions: The binding of transcription factors can allosterically modulate HAT activity and substrate specificity.

Role in Key Signaling Pathways

p300/CBP are crucial nodes in major signaling cascades, translating extracellular signals into specific gene expression programs.

cAMP/PKA Signaling

The cAMP pathway is a classic example of p300/CBP co-activation.

-

An external stimulus (e.g., a hormone) elevates intracellular cAMP levels.

-

cAMP activates Protein Kinase A (PKA).

-

PKA translocates to the nucleus and phosphorylates the transcription factor CREB at Serine 133.

-

Phosphorylated CREB recruits p300/CBP via an interaction between its KID domain and the KIX domain of p300/CBP.

-

The recruited p300/CBP complex acetylates histones at target gene promoters, leading to transcriptional activation.

References

- 1. CBP/p300 are bimodal regulators of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of p300, a transcriptional coactivator, in signalling of TGF-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of p300/CBP and epigenetic histone acetylation in TGF-β1-mediated gene transcription in mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CBP/p300 interact with and function as transcriptional coactivators of BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Histone Acetyltransferase (HAT) Assay with p300

Audience: Researchers, scientists, and drug development professionals.

Introduction

The histone acetyltransferase p300 (also known as EP300 or KAT3B) is a crucial transcriptional coactivator that plays a pivotal role in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1] p300 functions by acetylating histone proteins, which leads to a more relaxed chromatin structure, thereby allowing for gene transcription.[2] Dysregulation of p300 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.